2-methoxy-5-[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]aniline
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Overview
Description
2-methoxy-5-[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]aniline is a complex organic compound characterized by the presence of methoxy and trimethoxyphenyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]aniline typically involves multi-step organic reactions. One common method includes the reaction of 3,4,5-trimethoxyphenylhydrazine with 2-methoxy-5-nitrobenzaldehyde under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by reduction of the nitro group to an amine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]aniline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group in intermediates can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride.
Substitution: Halogenating agents or nitrating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction typically produces amines.
Scientific Research Applications
2-methoxy-5-[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]aniline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-5-[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]aniline involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which disrupts cell division and can lead to anti-cancer effects . Additionally, this compound may interact with other proteins and enzymes, modulating their activity and leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyaniline: Shares the trimethoxyphenyl group but lacks the pyrazole ring.
2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)vinyl]aniline: Similar structure but with a vinyl group instead of a pyrazole ring.
Uniqueness
2-methoxy-5-[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]aniline is unique due to the presence of both the pyrazole ring and the trimethoxyphenyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H21N3O4 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]aniline |
InChI |
InChI=1S/C19H21N3O4/c1-23-15-6-5-11(7-14(15)20)13-10-21-22-18(13)12-8-16(24-2)19(26-4)17(9-12)25-3/h5-10H,20H2,1-4H3,(H,21,22) |
InChI Key |
FZSKMZZJIONNJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(NN=C2)C3=CC(=C(C(=C3)OC)OC)OC)N |
Origin of Product |
United States |
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